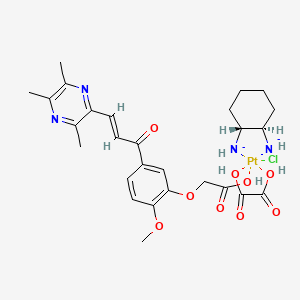
Antitumor agent-125
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-125 is a novel platinum(IV) prodrug designed to combat cancer by inducing cell death through various mechanisms. This compound is particularly notable for its ability to activate the mitochondrion-dependent apoptosis pathway and induce ferroptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-125 involves a multi-step process. The initial step typically includes the formation of a platinum(IV) complex, followed by the introduction of specific ligands to enhance its antitumor properties. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions: Antitumor agent-125 undergoes several types of chemical reactions, including:
Oxidation: The platinum(IV) center can be reduced to platinum(II), which is the active form that interacts with DNA.
Substitution: Ligands attached to the platinum center can be substituted with other molecules, enhancing its reactivity and specificity towards cancer cells.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Substitution: Chloride ions or other nucleophiles in aqueous or organic solvents.
Major Products Formed: The major products formed from these reactions include various platinum(II) complexes that interact with DNA, leading to the formation of DNA adducts and subsequent cell death .
科学研究应用
Antitumor agent-125 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of platinum-based drugs.
Biology: Investigated for its ability to induce apoptosis and ferroptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including colon cancer.
Industry: Utilized in the development of new drug delivery systems and nanotechnology-based cancer treatments
作用机制
Antitumor agent-125 exerts its effects through multiple mechanisms:
Mitochondrion-Dependent Apoptosis Pathway: The compound activates this pathway, leading to programmed cell death.
Ferroptosis: Induces iron-dependent cell death in cancer cells.
DNA Interaction: The platinum(II) form of the compound binds to DNA, causing fragmentation and preventing replication
相似化合物的比较
Cisplatin: A widely used platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: Known for its effectiveness against colorectal cancer.
Uniqueness of Antitumor Agent-125: this compound is unique due to its ability to induce ferroptosis, a form of cell death not commonly triggered by other platinum-based drugs. This makes it a promising candidate for overcoming resistance to traditional chemotherapy .
属性
分子式 |
C27H34ClN4O9Pt-2 |
|---|---|
分子量 |
789.1 g/mol |
IUPAC 名称 |
[(1R,2R)-2-azanidylcyclohexyl]azanide;chloroplatinum;2-[2-methoxy-5-[(E)-3-(3,5,6-trimethylpyrazin-2-yl)prop-2-enoyl]phenoxy]acetic acid;oxalic acid |
InChI |
InChI=1S/C19H20N2O5.C6H12N2.C2H2O4.ClH.Pt/c1-11-12(2)21-15(13(3)20-11)6-7-16(22)14-5-8-17(25-4)18(9-14)26-10-19(23)24;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;/h5-9H,10H2,1-4H3,(H,23,24);5-8H,1-4H2;(H,3,4)(H,5,6);1H;/q;-2;;;+1/p-1/b7-6+;;;;/t;5-,6-;;;/m.1.../s1 |
InChI 键 |
BPFNJUAPFGGEOL-AYNJSPGBSA-M |
手性 SMILES |
CC1=C(N=C(C(=N1)C)/C=C/C(=O)C2=CC(=C(C=C2)OC)OCC(=O)O)C.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
规范 SMILES |
CC1=C(N=C(C(=N1)C)C=CC(=O)C2=CC(=C(C=C2)OC)OCC(=O)O)C.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


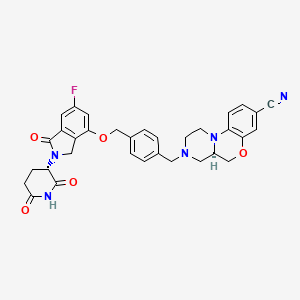

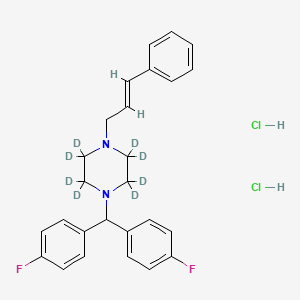

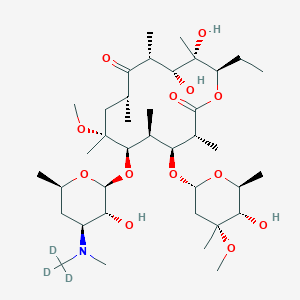
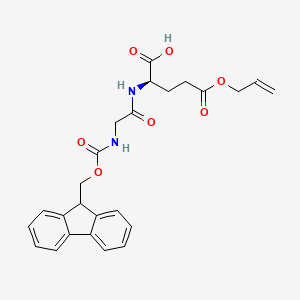
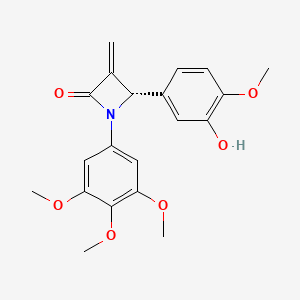
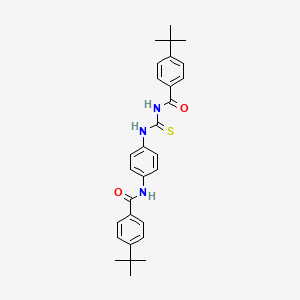

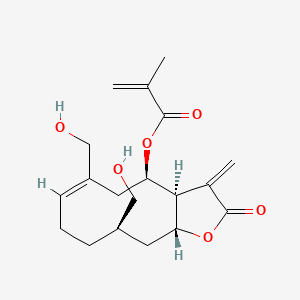
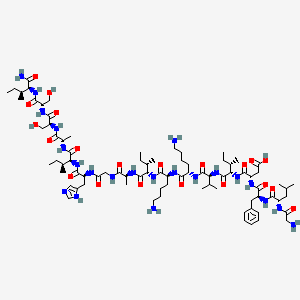


![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)
